![molecular formula C8H11FO2 B2631303 Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate CAS No. 1935130-91-8](/img/structure/B2631303.png)

Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

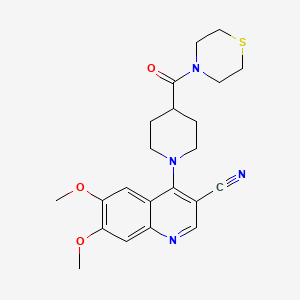

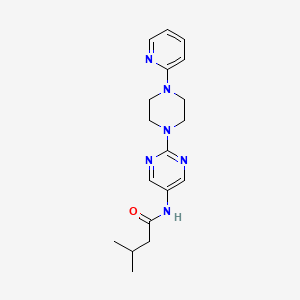

“Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the molecular formula C8H11FO2 . It is a derivative of 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine, a similar moiety, was achieved by employing radical fluorination . The specific synthesis process for “Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate” might not be readily available in the public domain.

Molecular Structure Analysis

The molecular weight of “Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate” is approximately 158.170 Da . The exact structure can be determined using techniques such as NMR spectroscopy .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate” would be influenced by its molecular structure. For instance, its molecular weight is approximately 158.170 Da . Other properties such as boiling point, solubility, and stability would need to be determined experimentally.

Applications De Recherche Scientifique

Synthesis Techniques :

- Goh and Adsool (2015) describe an expedient synthesis of 3-fluorobicyclo[1.1.1]pentane-1-amine through radical fluorination, demonstrating a modern approach in medicinal chemistry for accessing new and interesting building blocks (Goh & Adsool, 2015).

Chemical Properties and Reactions :

- Adcock et al. (1999) studied various 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, exploring their reactions and electronic effects, which contribute to the understanding of the bicyclo[1.1.1]pentane ring system (Adcock et al., 1999).

Derivative Synthesis and Application :

- Pätzel et al. (2004) developed a synthesis for derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, incorporating these rigid analogues into linear and cyclic peptides, which can be significant in drug design and other medicinal applications (Pätzel et al., 2004).

Catalytic Applications :

- Scott, Çelenligil-Çetin, and Ozerov (2005) demonstrated the room-temperature catalytic hydrodefluorination of C(sp3)-F bonds in benzotrifluorides and fluoropentane, which is significant in organic synthesis and material science (Scott et al., 2005).

Pharmaceutical Applications :

- Stepan et al. (2012) reported that replacing the fluorophenyl ring in a γ-secretase inhibitor with a bicyclo[1.1.1]pentane motif led to significant improvements in permeability and solubility, demonstrating its potential in drug design (Stepan et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FO2/c1-2-11-6(10)7-3-8(9,4-7)5-7/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQRBSYYRSORPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC(C1)(C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631227.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2631230.png)

![4-[[2-[(3-Methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide](/img/structure/B2631236.png)

![1-(4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethan-1-one](/img/structure/B2631238.png)

![5-(3-Methylbutyl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2631241.png)

![5-t-Butyl-4-[(diethylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B2631242.png)

![1-[(3S,4S)-3-(2-Aminoethyl)-4-methylpyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride](/img/structure/B2631243.png)